molecular formula C17H18N2O2 B11810079 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11810079
M. Wt: 282.34 g/mol
InChI Key: KTPQTIIEZWAXLH-UHFFFAOYSA-N
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Description

1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone is a complex organic compound that features a pyrrolidine ring, a phenoxypyridine moiety, and an ethanone group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

The synthesis of 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Phenoxypyridine Moiety: This step involves the coupling of the pyrrolidine ring with a phenoxypyridine derivative, often using palladium-catalyzed cross-coupling reactions.

    Introduction of the Ethanone Group:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent reaction control parameters .

Chemical Reactions Analysis

1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions .

Scientific Research Applications

1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(2-(2-Phenoxypyridin-3-yl)pyrrolidin-1-yl)ethanone can be compared with other similar compounds, such as:

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities but differ in their biological activities and applications.

    Phenoxypyridine Derivatives: These compounds have similar aromatic structures but may vary in their reactivity and functional properties.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

1-[2-(2-phenoxypyridin-3-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C17H18N2O2/c1-13(20)19-12-6-10-16(19)15-9-5-11-18-17(15)21-14-7-3-2-4-8-14/h2-5,7-9,11,16H,6,10,12H2,1H3

InChI Key

KTPQTIIEZWAXLH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=C(N=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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